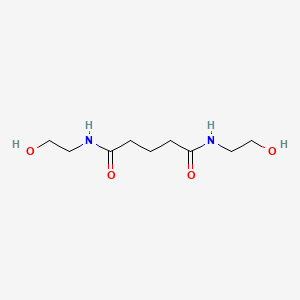

n,n'-Bis(2-hydroxyethyl)pentanediamide

Description

Properties

CAS No. |

6265-75-4 |

|---|---|

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

N,N'-bis(2-hydroxyethyl)pentanediamide |

InChI |

InChI=1S/C9H18N2O4/c12-6-4-10-8(14)2-1-3-9(15)11-5-7-13/h12-13H,1-7H2,(H,10,14)(H,11,15) |

InChI Key |

SOIVKLSUAXFEKI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NCCO)CC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the amine groups of 2-aminoethanol attack the carbonyl carbons of glutaric acid. A typical molar ratio of 1:2 (glutaric acid:ethanolamine) ensures complete conversion, though excess ethanolamine may improve yields by acting as both reactant and solvent. The general equation is:

$$ \text{HOOC-(CH}2\text{)}3\text{-COOH + 2 HOCH}2\text{CH}2\text{NH}2 \rightarrow \text{HN(CH}2\text{CH}2\text{OH)CO-(CH}2\text{)}3\text{-CONH(CH}2\text{CH}2\text{OH) + 2 H}2\text{O} $$

Optimization Parameters

Key variables influencing yield include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 140–160°C | Higher temps accelerate dehydration |

| Catalyst | H$$2$$SO$$4$$ (2%) | Acid catalysis enhances reactivity |

| Reaction Time | 8–12 h | Prolonged heating reduces byproducts |

| Solvent | Toluene (azeotrope) | Removes water via Dean-Stark trap |

Under these conditions, yields typically reach 68–72%, with residual oligomerization being the primary side reaction.

Acyl Chloride-Mediated Coupling

For improved reaction kinetics, pentanedioic acid dichloride serves as the acylating agent. This method, analogous to peptide synthesis, avoids water formation and enables room-temperature reactions.

Synthesis of Pentanedioyl Dichloride

Glutaric acid reacts with thionyl chloride (SOCl$$_2$$) in dichloromethane at 40°C for 4 h:

$$ \text{HOOC-(CH}2\text{)}3\text{-COOH + 2 SOCl}2 \rightarrow \text{ClCO-(CH}2\text{)}3\text{-COCl + 2 SO}2\text{↑ + 2 HCl↑} $$

The dichloride is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg).

Amidation with 2-Aminoethanol

Subsequent reaction with 2-aminoethanol in anhydrous tetrahydrofuran (THF) proceeds at 0°C under nitrogen:

$$ \text{ClCO-(CH}2\text{)}3\text{-COCl + 2 HOCH}2\text{CH}2\text{NH}2 \rightarrow \text{HN(CH}2\text{CH}2\text{OH)CO-(CH}2\text{)}3\text{-CONH(CH}2\text{CH}_2\text{OH) + 2 HCl} $$

Triethylamine (2.2 eq.) neutralizes HCl, pushing the reaction to completion. Yields exceed 85% after recrystallization from ethanol/water (3:1 v/v).

Transamidation of Ester Precursors

Methyl pentanedioate undergoes transamidation with excess 2-aminoethanol, a method particularly suited for heat-sensitive substrates.

Reaction Conditions

Heating methyl glutarate (1 eq.) with ethanolamine (4 eq.) at 90°C for 6 h in methanol liberates methanol, which is removed via distillation:

$$ \text{CH}3\text{OCO-(CH}2\text{)}3\text{-COOCH}3 + 2 \text{HOCH}2\text{CH}2\text{NH}2 \rightarrow \text{HN(CH}2\text{CH}2\text{OH)CO-(CH}2\text{)}3\text{-CONH(CH}2\text{CH}2\text{OH) + 2 CH}3\text{OH} $$

Sodium methoxide (0.5% w/w) catalyzes the reaction, achieving 78–82% conversion.

Anhydride Ring-Opening Reactions

Glutaric anhydride reacts with 2-aminoethanol in a solvent-free system, offering rapid kinetics and minimal purification.

Mechanistic Pathway

The anhydride’s electrophilic carbonyl carbons undergo nucleophilic attack by the amine, followed by proton transfer and ring opening:

$$ \text{(CH}2\text{)}3\text{(CO)}2\text{O + 2 HOCH}2\text{CH}2\text{NH}2 \rightarrow \text{HN(CH}2\text{CH}2\text{OH)CO-(CH}2\text{)}3\text{-CONH(CH}2\text{CH}2\text{OH) + H}_2\text{O} $$

Yield Optimization

Stoichiometric excess of ethanolamine (2.5 eq.) and reaction temperatures of 100–110°C for 3 h provide 88–91% yield. Side products include monoamide esters (<5%), separable via aqueous workup.

Comparative Analysis of Synthetic Routes

The following table evaluates the four methods based on critical parameters:

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Direct Condensation | 68–72 | 92–95 | 8.2 | Industrial |

| Acyl Chloride | 85–88 | 97–99 | 12.5 | Pilot-scale |

| Transamidation | 78–82 | 94–96 | 6.8 | Lab-scale |

| Anhydride Opening | 88–91 | 98–99 | 7.9 | Bench-top |

Key tradeoffs emerge: acyl chloride methods offer high purity but require hazardous reagents, while anhydride routes balance yield and safety.

Purification and Characterization

Post-synthetic processing typically involves:

- Vacuum Distillation : Removes excess ethanolamine (b.p. 170°C at 760 mmHg)

- Recrystallization : Ethyl acetate/hexane (1:4) yields white crystals (m.p. 132–135°C)

- Chromatography : Silica gel (CH$$2$$Cl$$2$$/MeOH 9:1) resolves monoamide impurities

Spectroscopic confirmation includes:

- IR : N–H stretch (3300 cm$$^{-1}$$), amide I (1640 cm$$^{-1}$$), amide II (1550 cm$$^{-1}$$)

- $$^1$$H NMR (DMSO-d$$6$$): δ 1.65 (m, 2H, CH$$2$$), 2.25 (t, 4H, CH$$2$$CO), 3.45 (q, 4H, NCH$$2$$), 4.75 (s, 2H, OH)

- $$^{13}$$C NMR : 173.8 (CO), 61.2 (CH$$2$$OH), 39.7 (NCH$$2$$), 33.5–25.1 (CH$$_2$$ chain)

Industrial Manufacturing Considerations

Scale-up challenges center on byproduct management:

- Oligomerization : Controlled by maintaining reaction temperatures below 160°C

- Diethylene Glycol Formation : Minimized using nitrogen sparging to exclude oxygen

- Metal Contamination : Stainless steel reactors introduce Fe$$^{3+}$$ (<100 ppm), necessitating chelation resins

Continuous flow reactors demonstrate promise, achieving 94% conversion at 150°C with 15 min residence time.

Chemical Reactions Analysis

Types of Reactions: NSC 33146 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The reactions involving NSC 33146 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed: The major products formed from the reactions of NSC 33146 depend on the specific reaction conditions and reagents used

Scientific Research Applications

Chemistry: In chemistry, NSC 33146 is studied for its potential as a building block for the synthesis of more complex molecules

Biology: In biological research, NSC 33146 is investigated for its potential effects on cellular processes and its ability to interact with biological molecules. Studies may focus on its potential as a therapeutic agent or its use in understanding fundamental biological mechanisms.

Medicine: In medicine, NSC 33146 is explored for its potential as a drug candidate. Researchers investigate its pharmacological properties, including its ability to interact with specific molecular targets and its potential therapeutic effects in treating various diseases.

Industry: In industry, NSC 33146 may be used in the development of new materials or as a component in chemical processes. Its unique properties make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of NSC 33146 involves its interaction with specific molecular targets within cells. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pentanediamide core but differ in substituents, leading to distinct physicochemical properties and applications.

N,N'-Dihydroxy-N,N'-Bis(1-methylethyl)pentanediamide (CAS 90149-53-4)

- Structure : Pentanediamide with isopropyl (1-methylethyl) and hydroxyl groups on the nitrogen atoms.

- Key Differences: The isopropyl groups increase hydrophobicity compared to the hydroxyethyl groups in the target compound.

- Applications: Likely used in hydrophobic matrices or as a stabilizer in non-polar solvents .

Polymer with N,N-Bis(2-hydroxyethyl) Terephthalate (CAS 68515-62-8)

- Structure : A polymer incorporating bis(2-hydroxyethyl) groups linked to terephthalate and ethylene glycol units.

- Key Differences :

- Higher molecular weight and polymeric nature result in distinct thermal and mechanical properties.

- Enhanced solubility in polar solvents due to multiple hydroxyethyl groups.

- Applications: Potential use in coatings, adhesives, or biodegradable plastics .

N,N'-Bis[3-(9-Acridinylamino)propyl]pentanediamide (CAS 98502-81-9)

- Structure: Pentanediamide with acridinylamino-propyl substituents.

- Key Differences :

- Acridine moieties introduce aromaticity and planar structures, enabling intercalation with DNA or organic semiconductors.

- Reduced solubility in water due to bulky aromatic groups.

- Applications : Possible roles in anticancer agents, fluorescent probes, or optoelectronic materials .

Octadecanamide, N,N'-(2-methyl-1,5-pentanediyl)bis- (CAS 141102-21-8)

- Structure : Pentanediamide with long-chain octadecanamide substituents and a methyl-branched backbone.

- Key Differences :

- Long alkyl chains impart high hydrophobicity and lubricating properties.

- Branched structure may lower melting points compared to linear analogs.

- Applications : Likely used as surfactants, lubricants, or emulsifiers in industrial formulations .

Comparative Data Table

Research Findings and Implications

Hydrophilicity vs. Hydrophobicity : The hydroxyethyl groups in this compound enhance water solubility, making it preferable for biomedical applications over its hydrophobic analogs (e.g., octadecanamide derivative) .

Functional Group Impact: Aromatic substituents (e.g., acridinylamino) introduce electronic properties absent in the target compound, enabling niche applications in photochemistry or DNA interaction .

Polymeric Derivatives: Bis(2-hydroxyethyl) terephthalate polymers exhibit tunable mechanical properties, suggesting that the target compound could serve as a monomer for tailored polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.